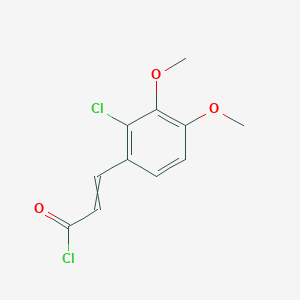

3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride often involves the reaction of dimethoxybenzoyl chloride derivatives under specific conditions. For example, the synthesis of 2,4-dimethoxybenzoyl chloride involves methylation of dihydroxybenzoic acid followed by chlorination with SOCl2, achieving a total yield of 74.1% under optimized conditions (Wan You-zhi, 2007). Similarly, reactions involving oxalyl chloride have been utilized to produce glyoxyloyl chloride derivatives from dimethoxyindoles (D. Black, N. Kumar, D. McConnell, 1996).

Molecular Structure Analysis

The molecular structure and spectroscopic characterization of compounds related to this compound have been extensively studied. For instance, a novel compound with a similar structure was synthesized, and its structure was determined using FT-IR, FT-Raman, and single-crystal X-ray diffraction techniques. The molecule exhibited intramolecular C–H … Cl and C–H … O hydrogen bonds, contributing to its stability (C. S. C. Kumar et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving chlorobenzoyl chloride derivatives often result in the formation of compounds with diverse functional groups. For instance, 2-(chloroseleno)benzoyl chloride reacts with C-H acids, leading to the formation of benzo[b]selenophen-3(2H)-ones and 3-hydroxybenzo[b]selenophenes in moderate to high yields, demonstrating the compound's reactivity and potential for creating various chemical structures (KlocKrystian et al., 2001).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, play a crucial role in their application and behavior in different environments. For instance, the crystalline structure of certain chlorophenyl compounds has been analyzed, revealing insights into their molecular conformation and stability (Jin-Hao Zhao et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for understanding and predicting the behavior of chlorobenzoyl chloride derivatives. Studies on similar compounds have explored their electrochemical properties and reactions, providing a foundation for understanding the chemical behavior of this compound (K. Uneyama et al., 1983).

Scientific Research Applications

Synthesis of Polyfunctional β-Chloro-β-(trimethylsilyl)prop-2-enoic Acid Amides and Hydrazides : Research by Andreev et al. (2021) in the field of organic chemistry explored the synthesis of various polyfunctional β-chloro-β-(trimethylsilyl)prop-2-enoic acid amides and hydrazides. These compounds were synthesized by aminating 3-chloro-3-(trimethylsilyl)prop-2-enoyl chloride, demonstrating the utility of this compound in creating complex organic molecules (Andreev et al., 2021).

Reactions with Oxalyl Chloride : In a study by Black et al. (1996), the reaction of certain dimethoxyindoles with oxalyl chloride was investigated, demonstrating how 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride can be used in the synthesis of glyoxyloyl chloride derivatives. These derivatives have potential applications in organic synthesis (Black et al., 1996).

Inhibition of Mild Steel Corrosion : A 2020 study by Chafiq et al. highlighted the use of this compound derivatives in corrosion inhibition. The study showed that certain compounds synthesized from this chemical effectively inhibited mild steel corrosion in acidic solutions, showcasing its potential in materials science and engineering (Chafiq et al., 2020).

Creation of Functionalized Isoprene Units : Uneyama et al. (1983) researched the electrochemical preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, demonstrating the versatility of this compound in synthesizing functionalized isoprene units. This has implications in synthetic organic chemistry and polymer science (Uneyama et al., 1983).

Formation of Cocrystals : A study by Ng et al. (2006) focused on the cocrystallization of derivatives of this compound. This research is important in the field of crystallography and pharmaceuticals, as cocrystals can influence the properties of drug compounds (Ng et al., 2006).

Mechanism of Action

Mode of Action

Acyl chlorides are highly reactive and can undergo various chemical reactions, including nucleophilic acyl substitution .

Please consult with a chemical expert or a relevant professional for more accurate and detailed information. This compound should be handled with care due to its potential reactivity and the hazards associated with its use .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O3/c1-15-8-5-3-7(4-6-9(12)14)10(13)11(8)16-2/h3-6H,1-2H3/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJOUFWJHFXYKV-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=CC(=O)Cl)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C/C(=O)Cl)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175136-00-2 |

Source

|

| Record name | (E)-3-(2-Chloro-3,4-dimethoxy-phenyl)-acryloyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methylimidazo[5,1-b]thiazole](/img/structure/B67318.png)